2,3-Dihydrobenzo[b]thiophene 1,1-dioxide
Overview
Description
2,3-Dihydrobenzo[b]thiophene 1,1-dioxide is a heterocyclic organic compound with the molecular formula C8H8O2S. It is a white crystalline solid that is insoluble in water but soluble in organic solvents. This compound is of significant interest due to its diverse applications in medicinal chemistry, materials science, and organic synthesis .
Mechanism of Action
Target of Action
It’s known that the compound and its derivatives have significant applications in many biologically active compounds .
Mode of Action
The Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides was successfully developed, affording various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high yields and excellent enantioselectivities . The possible hydrogen-bonding interaction between the substrate and the ligand may play an important role in achieving high reactivity and excellent enantioselectivity .
Biochemical Pathways
The compound is known to be involved in the rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides .
Result of Action
The result of the action of 2,3-Dihydrobenzo[b]thiophene 1,1-dioxide is the successful development of various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high yields and excellent enantioselectivities .
Action Environment
It’s known that the compound is relatively stable under normal conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Electrochemical Synthesis: One method involves the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions.
Rh-Catalyzed Hydrogenation: Another method is the Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides.
Industrial Production Methods
Industrial production methods for 2,3-Dihydrobenzo[b]thiophene 1,1-dioxide typically involve large-scale electrochemical synthesis or catalytic hydrogenation processes, optimized for high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its parent thiophene compound.
Substitution: It can participate in various substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
2,3-Dihydrobenzo[b]thiophene 1,1-dioxide has numerous applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for developing inhibitors of tumor necrosis factor-alpha converting enzyme (TACE) and hypoxia-inducible factor-2 alpha (HIF-2α) inhibitors.
Organic Synthesis: It serves as an important intermediate in the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of novel materials with unique electronic properties.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1-benzothiophene: Lacks the dioxide functionality, making it less reactive in certain chemical reactions.
Benzo[b]thiophene 1,1-dioxide: Similar structure but differs in the position of the double bond.
Uniqueness
2,3-Dihydrobenzo[b]thiophene 1,1-dioxide is unique due to its high reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2,3-dihydro-1-benzothiophene 1,1-dioxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c9-11(10)6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPTVQFJWGCELJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80300974 | |
Record name | 2,3-dihydro-1-benzothiophene 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80300974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14315-13-0 | |
Record name | 2,1-dioxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140239 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-dihydro-1-benzothiophene 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80300974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dihydrobenzo[b]thiophene 1,1-dioxide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AHT3F3DWS6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Q1: What are the key chemical characteristics of 2,3-dihydro-1-benzothiophene 1,1-dioxide?
A1: The study by [] focuses on a lithium derivative of 2,3-dihydro-1-benzothiophene 1,1-dioxide. While the exact molecular formula and weight of the parent compound aren't provided in the abstract, it can be deduced.
Q2: How does the lithium derivative of 2,3-dihydro-1-benzothiophene 1,1-dioxide react with aldehydes and azomethines?
A2: The research by [] explores the reactivity of the lithium derivative of 2,3-dihydro-1-benzothiophene 1,1-dioxide, indicating its ability to react with both aldehydes and azomethines. While the specific reaction mechanisms and products aren't detailed in the abstract, this finding suggests potential applications in organic synthesis. Further investigation into the reaction conditions, selectivity, and potential applications of these reactions would be valuable.
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